molecular formula C12H24O B8338738 2-Methyl 5-cyclohexylpentanol CAS No. 1141487-54-8

2-Methyl 5-cyclohexylpentanol

Cat. No. B8338738
M. Wt: 184.32 g/mol
InChI Key: IDGMBCFBOMJIMX-UHFFFAOYSA-N
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Patent
US08623340B2

Procedure details

1200 g of 2-Methyl-5-phenyl-pentanol (Rosaphen™, supplier: Symrise) combined with 22 g Pd on activated carbon (Pd content: 5 wt. %) were hydrogenated at a hydrogen pressure of 50 bar and at a temperature of 120° C. After 30 hours the reaction was finished. The catalyst was removed and the product distilled. 1170 g (content: 99.6%) of 5-cyclohexyl-2-methyl-pentanol were obtained.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][OH:4].[H][H]>[Pd]>[CH:8]1([CH2:7][CH2:6][CH2:5][CH:2]([CH3:1])[CH2:3][OH:4])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
1200 g
Type
reactant
Smiles
CC(CO)CCCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
22 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
DISTILLATION
Type
DISTILLATION
Details
the product distilled

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C1(CCCCC1)CCCC(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1170 g
YIELD: PERCENTYIELD 99.6%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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